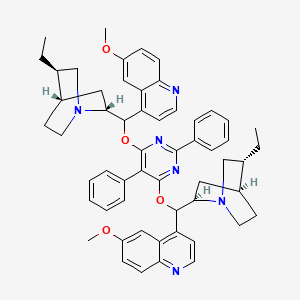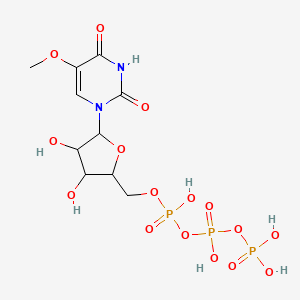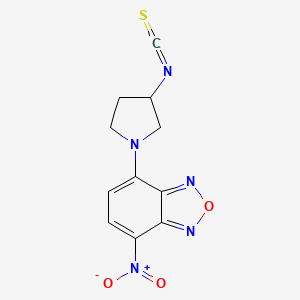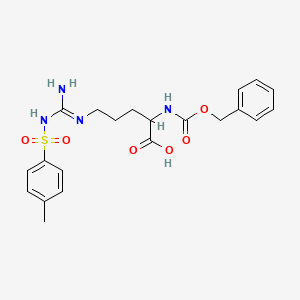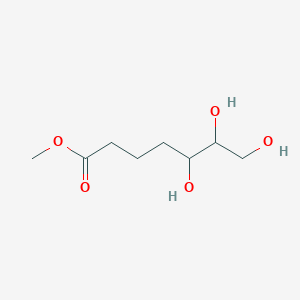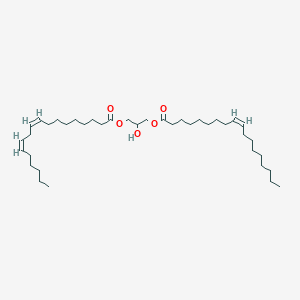
rac 1-Oleoyl-3-linoleoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Oleoyl-3-linoleoylglycerol: is a glycerolipid compound with the molecular formula C39H70O5 and a molecular weight of 618.97 g/mol . It is a type of diglyceride where the acyl groups at positions 1 and 3 are oleoyl and linoleoyl, respectively . This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-3-linoleoylglycerol typically involves the esterification of glycerol with oleic acid and linoleic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer higher specificity and yield. The process involves the transesterification of triglycerides with oleic and linoleic acids in the presence of lipase enzymes .
Analyse Chemischer Reaktionen
Types of Reactions: rac 1-Oleoyl-3-linoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleoyl and linoleoyl groups can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acid derivatives.
Substitution: The ester bonds can be hydrolyzed or transesterified to form different glycerolipid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium (Pd) catalyst.
Substitution: Acid or base catalysts such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Monoacylglycerols and free fatty acids.
Wissenschaftliche Forschungsanwendungen
rac 1-Oleoyl-3-linoleoylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in lipid analysis and as a substrate in enzymatic studies.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and inflammation.
Industry: Utilized in the formulation of cosmetics, food products, and biofuels
Wirkmechanismus
The mechanism of action of rac 1-Oleoyl-3-linoleoylglycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing cellular signaling pathways. The compound is also a substrate for lipases and other enzymes, leading to the production of bioactive lipid mediators .
Vergleich Mit ähnlichen Verbindungen
- 1-Oleoyl-2-linoleoylglycerol
- 1-Oleoyl-3-palmitoylglycerol
- 1-Oleoyl-3-stearoylglycerol
Comparison: rac 1-Oleoyl-3-linoleoylglycerol is unique due to the specific positioning of the oleoyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it has different melting points, solubility, and reactivity, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C39H70O5 |
|---|---|
Molekulargewicht |
619.0 g/mol |
IUPAC-Name |
[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- |
InChI-Schlüssel |
GREDRAMJRDQWEJ-LTEAFHAISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



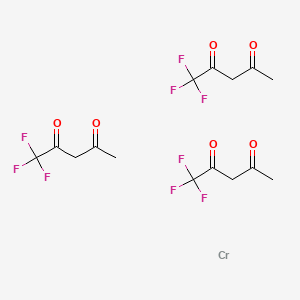
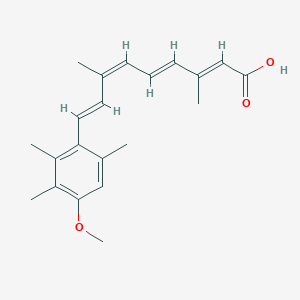
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)
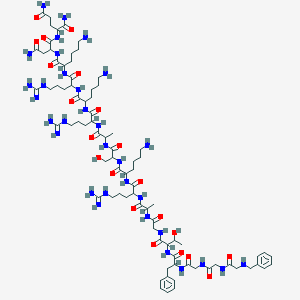
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
